Beta-2 Adrenoceptor Agonist Potency: N-Coumaroyldopamine vs. N-Caffeoyldopamine, N-Feruloyldopamine, N-Sinapoyldopamine, and N-Cinnamoyldopamine in U937 Cells
In a head-to-head comparative study of five natural clovamide-type analogs, N-coumaroyldopamine exhibited the highest potency for increasing cAMP in U937 myelocytic cells, with detectable activity at concentrations below 0.05 µM. The rank order of potency was explicitly N-coumaroyldopamine > N-caffeoyldopamine > N-feruloyldopamine > N-sinapoyldopamine > N-cinnamoyldopamine [1]. N-Coumaroyldopamine and N-caffeoyldopamine were further demonstrated to be as potent as the clinically established beta-2 agonists salbutamol, procaterol, and fenoterol in the same cAMP production assay, indicating that the p-coumaroyl substitution pattern optimally engages the beta-2 adrenoceptor relative to other hydroxycinnamoyl modifications [1].
| Evidence Dimension | Beta-2 adrenoceptor agonist potency (cAMP elevation in U937 cells) |
|---|---|
| Target Compound Data | Active at <0.05 µM; most potent among five natural analogs |
| Comparator Or Baseline | N-Caffeoyldopamine (second most potent); N-feruloyldopamine; N-sinapoyldopamine; N-cinnamoyldopamine (least potent). Rank order: N-coumaroyldopamine > N-caffeoyldopamine > N-feruloyldopamine > N-sinapoyldopamine > N-cinnamoyldopamine. |
| Quantified Difference | Potency ratio not numerically defined, but N-coumaroyldopamine is the top-ranked agonist; N-caffeoyldopamine is the sole analog that approaches comparable potency. |
| Conditions | U937 myelocytic cell line; cAMP production measured upon compound exposure; beta-2 specificity confirmed via antagonism by butoxamine and ICI 118551. |
Why This Matters
For researchers studying beta-2 adrenoceptor pharmacology or cAMP-dependent pathways, N-coumaroyldopamine provides the highest potency among the naturally occurring hydroxycinnamoyl-dopamine series, making it the preferred probe for maximising signal-to-noise in cellular assays.
- [1] Park JB. N-coumaroyldopamine and N-caffeoyldopamine increase cAMP via beta 2-adrenoceptors in myelocytic U937 cells. FASEB J. 2005;19(6):497-502. doi:10.1096/fj.04-2782com View Source
